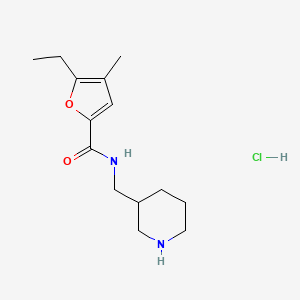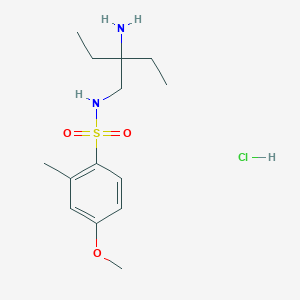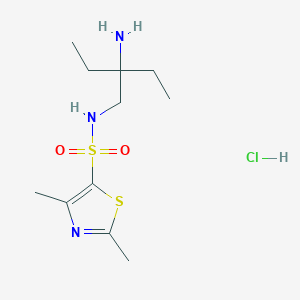
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride, also known as EMD 386088, is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 involves the selective inhibition of the Nav1.7 sodium channel. This channel is expressed in sensory neurons and is involved in the transmission of pain signals. By blocking this channel, this compound 386088 reduces the transmission of pain signals and provides relief from neuropathic pain.
Biochemical and Physiological Effects:
This compound 386088 has been shown to have a significant impact on the transmission of pain signals in animal models of neuropathic pain. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of this compound 386088.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 has several advantages for lab experiments, including its selectivity for the Nav1.7 sodium channel and its potential therapeutic applications. However, its moderate yield and complex synthesis method may limit its use in some experiments. Additionally, further studies are needed to fully understand its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088. One potential direction is the development of new pain medications based on its selective inhibition of the Nav1.7 sodium channel. Another direction is the exploration of its potential therapeutic applications in other conditions, such as epilepsy and depression. Additionally, further studies are needed to fully understand its safety and efficacy in humans and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, this compound 386088 is a synthetic compound that has been widely studied for its potential therapeutic applications in the treatment of neuropathic pain. Its selective inhibition of the Nav1.7 sodium channel makes it a promising candidate for the development of new pain medications. Further research is needed to fully understand its biochemical and physiological effects, as well as its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 involves a multi-step process that includes the reaction of 5-ethyl-4-methylfuran-2-carboxylic acid with piperidine and formaldehyde to form the corresponding amide. The amide is then treated with hydrochloric acid to produce the hydrochloride salt of this compound 386088. The overall yield of this synthesis method is moderate and requires several purification steps.
Aplicaciones Científicas De Investigación
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride 386088 has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropathic pain. It has been shown to selectively block the activity of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. This selectivity makes it a promising candidate for the development of new pain medications.
Propiedades
IUPAC Name |
5-ethyl-4-methyl-N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-3-12-10(2)7-13(18-12)14(17)16-9-11-5-4-6-15-8-11;/h7,11,15H,3-6,8-9H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMOHHZNFJYTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NCC2CCCNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7640885.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)
![3,7-dimethyl-N-[3-(pyridin-3-ylmethylamino)propyl]-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B7640894.png)
![5-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B7640898.png)

![1-(Aminomethyl)-2-[[ethyl(methyl)sulfamoyl]amino]cyclohexane;hydrochloride](/img/structure/B7640905.png)


![1-methyl-N-[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyrrole-2-carboxamide](/img/structure/B7640938.png)

![3-(4-Cyclopropyl-1,2,4-triazol-3-yl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine](/img/structure/B7640948.png)
